molecular formula C13H8N2 B1625301 9H-carbazole-2-carbonitrile CAS No. 57955-18-7

9H-carbazole-2-carbonitrile

Cat. No. B1625301
CAS RN: 57955-18-7
M. Wt: 192.22 g/mol
InChI Key: VEQWEUBVPCXIDK-UHFFFAOYSA-N
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Description

9H-carbazole-2-carbonitrile is a new acceptor core formed by the fusion of carbazole and benzonitrile . It has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters for narrowing charge-transfer emissions .


Synthesis Analysis

The synthesis of 9H-carbazole-2-carbonitrile involves the fusion of carbazole and benzonitrile . Three D–A type TADF emitters based on the 9H-carbazole-2-carbonitrile acceptor, namely 3CzCCN, 3MeCzCCN, and 3PhCzCCN, have been successfully synthesized .


Molecular Structure Analysis

The molecular structure of 9H-carbazole-2-carbonitrile is formed by the fusion of carbazole and benzonitrile . It is used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters .


Chemical Reactions Analysis

9H-carbazole-2-carbonitrile has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters . The emitters show deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions .

Scientific Research Applications

I have found information on one specific application of 9H-carbazole-2-carbonitrile in scientific research, which is its use as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters. This application is significant in the field of organic electronics, particularly for the development of OLED devices. The compound helps achieve narrowed charge-transfer emissions, which is crucial for enhancing the efficiency and stability of these devices .

Mechanism of Action

Target of Action

The primary target of 9H-carbazole-2-carbonitrile is the donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The compound acts as an acceptor in these emitters, contributing to the narrowing of charge-transfer emissions .

Mode of Action

9H-carbazole-2-carbonitrile interacts with its targets by forming a new acceptor core through the fusion of carbazole and benzonitrile . This interaction results in the construction of D–A type TADF emitters based on the 9H-carbazole-2-carbonitrile acceptor . These emitters show deep-blue emissions with high photoluminescence quantum yields .

Biochemical Pathways

The biochemical pathways affected by 9H-carbazole-2-carbonitrile involve the process of thermally activated delayed fluorescence . The compound’s interaction with its targets leads to narrowed charge-transfer emissions, which are significantly narrower compared to those of typical D–A type TADF emitters .

Result of Action

The molecular and cellular effects of 9H-carbazole-2-carbonitrile’s action include the production of deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions . Additionally, all 9H-carbazole-2-carbonitrile-based deep-blue TADF emitters result in narrow charge-transfer emissions .

Action Environment

The action, efficacy, and stability of 9H-carbazole-2-carbonitrile can be influenced by environmental factors such as the presence of nitrogen atmosphere and the temperature conditions during the synthesis process . For instance, the reaction mixture containing 9H-carbazole-2-carbonitrile needs to be cooled to 0 °C, then heated to 150 °C for 16 hours under a nitrogen atmosphere .

Future Directions

The future directions of 9H-carbazole-2-carbonitrile research could involve its further use in the construction of donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The potential for narrowing charge-transfer (CT) emissions presents an interesting avenue for future research .

properties

IUPAC Name

9H-carbazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQWEUBVPCXIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471308
Record name 9H-carbazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-carbazole-2-carbonitrile

CAS RN

57955-18-7
Record name 9H-carbazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-nitro-[1,1′-biphenyl]-4-carbonitrile (8.87 g, 39.6 mmol) and triphenylphosphine (25.9 g, 99 mmol) were charged into the reaction flask with 90 mL of 1,2-dichlorobenzene. This mixture was stirred and heated at reflux for 24 hours. The reaction mixture was diluted with 50 mL of toluene then was loaded directly onto a neutral alumina column. The column was eluted with 100% toluene followed by 5% ethyl acetate/toluene (v/v). The product fractions were combined and concentrated under vacuum. This product was then passed through a silica gel column eluting first with 80-99% DCM/hexanes then 5% ethyl acetate/DCM. The product, 9H-carbazole-2-carbonitrile (2.75 g, 14.31 mmol, 36.2% yield) was isolated as a light tan solid.
Name
2-nitro-[1,1′-biphenyl]-4-carbonitrile
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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